molecular formula C19H13BrF3N3OS B11605615 (7Z)-7-(3-bromobenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(3-bromobenzylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11605615
M. Wt: 468.3 g/mol
InChI Key: MUCGNNUARYPNLB-PXNMLYILSA-N
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Description

(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is a complex organic compound characterized by its unique structure, which includes a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo-triazine core, followed by the introduction of the bromophenyl and trifluoromethylphenyl groups under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and cost-efficiency. These methods often involve large-scale reactions in specialized reactors, with careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reducing agents used.

    Substitution: The bromophenyl and trifluoromethylphenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound with possible therapeutic effects.

    Medicine: It is investigated for its potential use in drug development, particularly for its unique structural properties.

    Industry: The compound is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on identifying its molecular targets and understanding the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7Z)-7-[(3-BROMOPHENYL)METHYLIDENE]-3-[3-(TRIFLUOROMETHYL)PHENYL]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its thiazolo-triazine core and the presence of both bromophenyl and trifluoromethylphenyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H13BrF3N3OS

Molecular Weight

468.3 g/mol

IUPAC Name

(7Z)-7-[(3-bromophenyl)methylidene]-3-[3-(trifluoromethyl)phenyl]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H13BrF3N3OS/c20-14-5-1-3-12(7-14)8-16-17(27)26-11-25(10-24-18(26)28-16)15-6-2-4-13(9-15)19(21,22)23/h1-9H,10-11H2/b16-8-

InChI Key

MUCGNNUARYPNLB-PXNMLYILSA-N

Isomeric SMILES

C1N=C2N(CN1C3=CC=CC(=C3)C(F)(F)F)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2

Canonical SMILES

C1N=C2N(CN1C3=CC=CC(=C3)C(F)(F)F)C(=O)C(=CC4=CC(=CC=C4)Br)S2

Origin of Product

United States

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